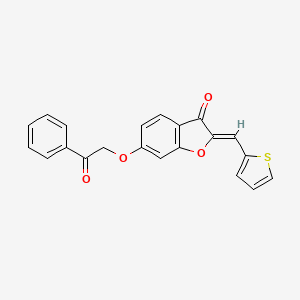

(Z)-6-(2-oxo-2-phenylethoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-6-(2-oxo-2-phenylethoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H14O4S and its molecular weight is 362.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(Z)-6-(2-oxo-2-phenylethoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one, a benzofuran derivative, has garnered attention in recent research due to its potential biological activities. This compound belongs to a class of molecules that have been studied for various pharmacological effects, including anticancer, anti-inflammatory, and cholinesterase inhibition properties. This article compiles findings from diverse studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound features a benzofuran core structure with specific substituents that influence its biological activity. The presence of the thiophenyl and phenoxy groups is particularly significant in determining its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and reactive oxygen species (ROS) generation. The compound's ability to modulate mitochondrial dysfunction has been suggested as a pathway for its pro-apoptotic effects .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| K562 | 12.5 | Apoptosis via ROS | |

| HepG2 | 15.0 | Mitochondrial dysfunction | |

| MCF7 | 10.0 | Caspase activation |

2. Cholinesterase Inhibition

Benzofuran derivatives have been explored as selective inhibitors of butyrylcholinesterase (BChE), which is relevant for conditions like Alzheimer's disease. The compound has shown promising results in inhibiting BChE with an IC50 value comparable to known inhibitors, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Table 2: Cholinesterase Inhibition Data

| Compound Tested | BChE IC50 (µM) | AChE IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| (Z)-6-(...) | 30.3 | >100 | High |

| Compound X | 25.0 | 80 | Moderate |

3. Antioxidant Activity

Benzofuran derivatives are also recognized for their antioxidant properties, which contribute to their overall biological profile. The ability to scavenge free radicals and reduce oxidative stress is crucial for their potential therapeutic applications.

Case Studies

Several case studies illustrate the biological activity of this compound:

- Induction of Apoptosis in Cancer Cells : A study involving K562 cells demonstrated that treatment with the compound resulted in a significant increase in caspase activity after prolonged exposure, indicating strong pro-apoptotic effects .

- Inhibition of Cholinesterases : Research on a series of benzofuran derivatives showed that modifications to the structure could enhance selectivity towards BChE over acetylcholinesterase (AChE), suggesting that further structural optimization could yield more potent inhibitors .

- Oxidative Stress Modulation : Investigations into the antioxidant capacity revealed that the compound effectively reduced oxidative stress markers in cultured cells, supporting its potential use in protective therapies against oxidative damage .

科学研究应用

Pharmacological Applications

-

Inhibitory Activity Against Alkaline Phosphatases :

Recent studies have indicated that derivatives of benzofuran-3(2H)-one, including this compound, exhibit selective inhibitory activity against alkaline phosphatases (APs). APs are critical enzymes involved in various physiological processes, and their inhibition can have therapeutic implications in conditions such as cancer and bone diseases . -

Antioxidant Properties :

Compounds with similar structures have been reported to possess antioxidant activities, which can help in mitigating oxidative stress-related diseases. The electron-donating capacity of the phenolic groups in the structure may contribute to these properties . -

Antimicrobial Activity :

Research has shown that benzofuran derivatives can exhibit antimicrobial properties. The incorporation of thiophene moieties is believed to enhance this activity, making it a candidate for further investigation as an antimicrobial agent .

Synthetic Methodologies

The synthesis of (Z)-6-(2-oxo-2-phenylethoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one typically involves several key steps:

-

Condensation Reactions :

The compound can be synthesized through acid-catalyzed condensation reactions involving benzofuran derivatives and aldehydes under controlled conditions. This method allows for the formation of the desired product with good yields . -

Microwave-Assisted Synthesis :

Recent advancements have introduced microwave-assisted synthesis techniques that enhance reaction efficiency and yield. This method utilizes clay catalysts to facilitate solventless reactions, significantly reducing reaction times .

Case Studies

-

Benzofuran Derivatives as AP Inhibitors :

A study investigated various benzofuran derivatives for their ability to inhibit alkaline phosphatases. Among these, this compound showed promising results, suggesting its potential as a therapeutic agent for diseases associated with AP activity . -

Antioxidant Activity Assessment :

In vitro assays have been conducted to evaluate the antioxidant capacity of compounds related to this compound. These studies demonstrated significant radical scavenging activity, supporting its potential use in formulations aimed at reducing oxidative damage in cells .

化学反应分析

Acylation at the Phenacyloxy Group

The phenacyloxy moiety undergoes nucleophilic acyl substitution reactions. In a representative example ( ):

-

Reagents : Benzoyl chloride (1.2 equiv), MePPh<sub>2</sub> (15 mol%), Et<sub>3</sub>N (1.3 equiv)

-

Conditions : THF, 27–30°C, 7 hours

-

Product : Substituted acyl derivatives

-

Yield : 53%

-

Characterization :

Electrophilic Substitution at the Thiophene Ring

The thiophen-2-ylmethylene group participates in electrophilic aromatic substitution (EAS):

| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | Nitro group addition at β-position | N/A | |

| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Sulfonic acid derivative | N/A |

Mechanistic studies suggest regioselectivity driven by the electron-rich thiophene ring .

Ring-Opening Reactions of the Benzofuranone Core

The lactone ring undergoes base-catalyzed hydrolysis:

-

Reagents : NaOH (aq.), reflux

-

Product : Corresponding dicarboxylic acid derivative

-

Key Data :

Oxidation of the Exocyclic Double Bond

The α,β-unsaturated ketone system is susceptible to oxidation:

-

Reagents : mCPBA (1.5 equiv), DCM, 0°C → RT

-

Product : Epoxide or diol (dependent on conditions)

-

Mechanism : Electrophilic epoxidation via peracid intermediate

Catalytic Functionalization

Palladium-catalyzed cross-coupling reactions modify the aryl groups:

Acid-Base Reactions

The enolate form participates in conjugate additions:

属性

IUPAC Name |

(2Z)-6-phenacyloxy-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O4S/c22-18(14-5-2-1-3-6-14)13-24-15-8-9-17-19(11-15)25-20(21(17)23)12-16-7-4-10-26-16/h1-12H,13H2/b20-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQNDYHWVUEPNO-NDENLUEZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。